molecular formula C15H9Cl2N5O3S B6031096 N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B6031096
M. Wt: 410.2 g/mol
InChI Key: XUNJFCHJIFDNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea, also known as DCPTU, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiadiazole urea derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, it has been proposed that this compound acts by binding to the active site of the target enzyme or transporter, inhibiting its activity. This compound has been found to exhibit selectivity towards specific targets, making it a valuable tool for studying the function of these targets in various biological processes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells. This compound has also been found to modulate the activity of several enzymes involved in the regulation of glucose metabolism, such as hexokinase and glucose-6-phosphatase. In addition, this compound has been shown to affect the expression of genes involved in lipid metabolism and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea is its selectivity towards specific targets, making it a valuable tool for studying the function of these targets in various biological processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in each experiment.

Future Directions

There are several future directions for the use of N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea in scientific research. One area of interest is the study of the role of this compound in the regulation of thyroid hormone levels in the body. This compound has been found to be a selective inhibitor of thyroid hormone transporters, and further research is needed to explore its potential as a therapeutic agent for thyroid disorders. Another area of interest is the study of the role of this compound in the regulation of glucose metabolism, which could have implications for the treatment of diabetes. Finally, this compound could also be used as a tool for the study of the role of specific enzymes and transporters in various biological processes.

Synthesis Methods

N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with thiosemicarbazide, followed by the reaction of the resulting intermediate with 4-nitrobenzoyl chloride and urea. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively used in scientific research as a tool to study various biological processes. It has been found to modulate the activity of several enzymes, including protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. This compound has also been used as a selective inhibitor of thyroid hormone transporters, which play a crucial role in the regulation of thyroid hormone levels in the body.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N5O3S/c16-11-6-3-9(7-12(11)17)18-14(23)19-15-21-20-13(26-15)8-1-4-10(5-2-8)22(24)25/h1-7H,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNJFCHJIFDNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.